molecular formula C17H24N4O3S B3003535 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1795410-35-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B3003535
CAS No.: 1795410-35-3
M. Wt: 364.46
InChI Key: MZOFEHIIHIOEEU-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a piperidine-4-carboxamide scaffold modified with a methylsulfonyl group. The methylsulfonyl group may enhance solubility or modulate selectivity compared to similar compounds.

Properties

IUPAC Name

1-methylsulfonyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-25(23,24)21-12-6-15(7-13-21)17(22)19-9-3-10-20-11-5-14-4-2-8-18-16(14)20/h2,4-5,8,11,15H,3,6-7,9-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOFEHIIHIOEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

This compound features a pyrrolo[2,3-b]pyridine moiety linked to a methylsulfonyl group and a piperidine ring. The presence of these functional groups contributes to its biological properties, particularly in modulating various signaling pathways.

Target Receptors

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play crucial roles in cell proliferation, differentiation, and survival. Abnormal activation of these receptors is often linked to tumorigenesis.

Mode of Action

Upon binding to FGFRs, the compound induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the receptor's cytoplasmic domain. This activation triggers downstream signaling pathways, including:

  • RAS–MEK–ERK pathway
  • Phospholipase C gamma (PLCγ) pathway
  • PI3K–Akt pathway

These pathways are vital for cellular responses related to growth and survival, making FGFRs significant targets in cancer therapy.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on breast cancer cell lines (e.g., 4T1 cells). The compound not only inhibits cell proliferation but also induces apoptosis, highlighting its potential as an anticancer agent .

Pharmacological Properties

The compound has shown promise in various pharmacological assays:

Activity Type Observed Effect Reference
AntitumorInhibition of 4T1 cell proliferation
Apoptosis inductionIncreased apoptotic markers
FGFR inhibitionBlockade of FGFR-mediated signaling

Anticancer Activity

In a specific study examining the effects of the compound on breast cancer cells, it was found that treatment led to a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP. The study highlighted the importance of FGFR signaling in breast cancer progression and suggested that targeting this pathway could be an effective therapeutic strategy .

Comparative Analysis with Other Compounds

A comparative study involving other pyrrolopyridine derivatives indicated that while many exhibit anticancer properties, this compound demonstrated superior efficacy against specific cancer cell lines due to its selective targeting of FGFRs .

Comparison with Similar Compounds

Pyrrolo[2,3-b]pyridine Derivatives

  • Compound 5 (): Features a pyrrolidine-2,5-dione group instead of a piperidine-4-carboxamide. Yield: 46% .
  • Derivatives 3a–3e (): Substituents on the aromatic ring (e.g., methoxy, fluoro) influence electronic properties and steric bulk. For example, (5-Methoxy-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl)methanol (3d) shows a lower yield (45%) compared to 3a (83%) due to steric hindrance during synthesis .

Pyrrolo[2,3-d]pyrimidine Analogues

  • AZD5363 (): Replaces pyrrolo[2,3-b]pyridine with pyrrolo[2,3-d]pyrimidine and includes a 4-chlorophenyl group. This modification enhances Akt kinase inhibition (IC₅₀ < 10 nM) and reduces hERG affinity, improving cardiac safety .

Physicochemical Properties

Compound Core Structure Key Substituents Yield (%) Melting Point (°C)
Target Compound Pyrrolo[2,3-b]pyridine Methylsulfonyl, piperidine N/A N/A
Compound 5 () Pyrrolo[2,3-b]pyridine Pyrrolidine-2,5-dione 46 97–102
AZD5363 () Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl, hydroxypropyl N/A Crystalline form
Derivative 3a () Pyrrolo[2,3-b]pyridine Benzyl alcohol 83 N/A

Note: Data gaps (e.g., target compound’s yield) reflect unavailable evidence.

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